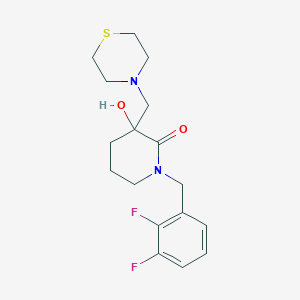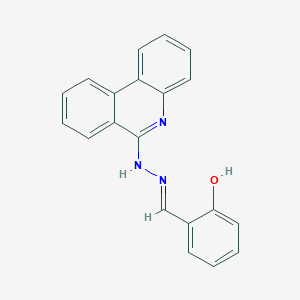![molecular formula C13H13N3O3S B6059893 N-methyl-3-[(3-pyridinylamino)sulfonyl]benzamide](/img/structure/B6059893.png)
N-methyl-3-[(3-pyridinylamino)sulfonyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-3-[(3-pyridinylamino)sulfonyl]benzamide, also known as MRS2587, is a selective P2Y1 receptor antagonist. P2Y1 receptors are a subtype of purinergic receptors that are involved in various physiological processes such as platelet aggregation, smooth muscle contraction, and neurotransmission. MRS2587 has been extensively studied for its potential therapeutic applications in various diseases.
作用机制
N-methyl-3-[(3-pyridinylamino)sulfonyl]benzamide selectively blocks the P2Y1 receptor, thereby inhibiting the downstream signaling pathways. The P2Y1 receptor is involved in various physiological processes such as platelet aggregation, smooth muscle contraction, and neurotransmission. By blocking the P2Y1 receptor, N-methyl-3-[(3-pyridinylamino)sulfonyl]benzamide reduces platelet aggregation, inhibits smooth muscle contraction, and modulates neurotransmission.
Biochemical and physiological effects:
N-methyl-3-[(3-pyridinylamino)sulfonyl]benzamide has been shown to have antiplatelet, antithrombotic, and vasodilatory effects. It reduces platelet aggregation by blocking the P2Y1 receptor, which is involved in platelet activation. N-methyl-3-[(3-pyridinylamino)sulfonyl]benzamide also inhibits smooth muscle contraction by blocking the P2Y1 receptor, which is involved in smooth muscle contraction. This results in vasodilation and improved blood flow. N-methyl-3-[(3-pyridinylamino)sulfonyl]benzamide has also been shown to modulate neurotransmission by blocking the P2Y1 receptor, which is involved in neurotransmitter release.
实验室实验的优点和局限性
N-methyl-3-[(3-pyridinylamino)sulfonyl]benzamide has several advantages for lab experiments. It is a selective P2Y1 receptor antagonist, which allows for specific targeting of the receptor. It has been extensively studied, and its mechanism of action is well understood. However, N-methyl-3-[(3-pyridinylamino)sulfonyl]benzamide also has some limitations. It has low solubility in water, which can make it difficult to use in some experiments. It also has a short half-life, which can limit its effectiveness in some experiments.
未来方向
There are several future directions for the study of N-methyl-3-[(3-pyridinylamino)sulfonyl]benzamide. One potential direction is the development of improved formulations with increased solubility and longer half-life. Another potential direction is the investigation of its potential therapeutic applications in other diseases, such as cancer and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of N-methyl-3-[(3-pyridinylamino)sulfonyl]benzamide and its downstream signaling pathways.
合成方法
N-methyl-3-[(3-pyridinylamino)sulfonyl]benzamide can be synthesized using a multi-step process. The first step involves the reaction of 3-aminopyridine with 3-chlorobenzenesulfonyl chloride to form 3-(3-pyridinylamino)benzenesulfonamide. The second step involves the reaction of the obtained compound with N-methyl-4-piperidone to form N-methyl-3-[(3-pyridinylamino)sulfonyl]benzamide.
科学研究应用
N-methyl-3-[(3-pyridinylamino)sulfonyl]benzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have antiplatelet, antithrombotic, and vasodilatory effects, making it a potential candidate for the treatment of cardiovascular diseases. N-methyl-3-[(3-pyridinylamino)sulfonyl]benzamide has also been shown to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
N-methyl-3-(pyridin-3-ylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S/c1-14-13(17)10-4-2-6-12(8-10)20(18,19)16-11-5-3-7-15-9-11/h2-9,16H,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKXMIUGEMIFWDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CC=C1)S(=O)(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-3-[(3-pyridinylamino)sulfonyl]benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-benzyl-N,2-dimethyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6059810.png)
![N-(4-fluorophenyl)-1-{[1-(1-pyrrolidinyl)cyclopentyl]carbonyl}-3-piperidinamine](/img/structure/B6059811.png)

![N-[4-(4-isopropylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(3-methylphenyl)-4-quinolinecarboxamide](/img/structure/B6059830.png)
![1-(3-{4-methyl-7-[(2-methyl-2-propen-1-yl)oxy]-2-oxo-2H-chromen-6-yl}propanoyl)-4-piperidinecarboxamide](/img/structure/B6059833.png)

![3-{2-oxo-2-[3-(4-phenoxybenzoyl)-1-piperidinyl]ethyl}-1,3-thiazolidine-2,4-dione](/img/structure/B6059847.png)
![2-(3-methoxybenzyl)-4-[(1-methyl-1H-imidazol-2-yl)methyl]morpholine](/img/structure/B6059850.png)
![1-methyl-4-({5-[1-(4-pyridinylmethyl)-2-pyrrolidinyl]-2-thienyl}carbonyl)-1,4-diazepane](/img/structure/B6059870.png)
![7-cycloheptyl-3-(4-fluorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6059873.png)
![2-[4-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6059885.png)
![ethyl 1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B6059888.png)
![3H-imidazo[2,1-a]isoindol-2(5H)-imine hydrochloride](/img/structure/B6059899.png)
